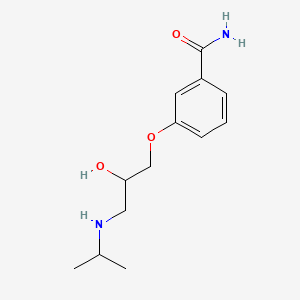
Benzamide, m-(2-hydroxy-3-(isopropylamino)propoxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzamide, m-(2-hydroxy-3-(isopropylamino)propoxy)- is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a benzamide core structure with a hydroxy group and an isopropylamino group attached to the propoxy side chain. It is known for its applications in various fields, including medicinal chemistry and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzamide, m-(2-hydroxy-3-(isopropylamino)propoxy)- typically involves the reaction of benzamide with appropriate reagents to introduce the hydroxy and isopropylamino groups. One common method involves the use of a chiral synthesis strategy to achieve high enantioselectivity. The reaction conditions often include the use of solvents like chloroform and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using cost-effective starting materials and efficient reaction conditions. The process is designed to maximize yield and purity while minimizing production costs. Techniques such as high-performance liquid chromatography (HPLC) are used to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Benzamide, m-(2-hydroxy-3-(isopropylamino)propoxy)- undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The benzamide core can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield ketones, while reduction can produce amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .
Scientific Research Applications
Benzamide, m-(2-hydroxy-3-(isopropylamino)propoxy)- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of cardiovascular diseases.
Industry: The compound is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of benzamide, m-(2-hydroxy-3-(isopropylamino)propoxy)- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include inhibition of enzyme activity or blocking of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
Metoprolol: A selective β1 blocker used in the treatment of hypertension.
Atenolol: Another β1 blocker with similar applications.
Nipradilol: A β-blocker with nitric oxide donative action.
Uniqueness
Benzamide, m-(2-hydroxy-3-(isopropylamino)propoxy)- is unique due to its specific structural features and the presence of both hydroxy and isopropylamino groups. These features contribute to its distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
CAS No. |
34249-89-3 |
|---|---|
Molecular Formula |
C13H20N2O3 |
Molecular Weight |
252.31 g/mol |
IUPAC Name |
3-[2-hydroxy-3-(propan-2-ylamino)propoxy]benzamide |
InChI |
InChI=1S/C13H20N2O3/c1-9(2)15-7-11(16)8-18-12-5-3-4-10(6-12)13(14)17/h3-6,9,11,15-16H,7-8H2,1-2H3,(H2,14,17) |
InChI Key |
YLPGQCFKIRCPLA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NCC(COC1=CC=CC(=C1)C(=O)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















